![molecular formula C13H11N3O2S B13135950 3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63333-62-0](/img/structure/B13135950.png)
3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a triazine ring substituted with a propynylthio group and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propynylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynylthio group can participate in covalent bonding with target proteins, while the triazine ring can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Prop-2-yn-1-ylthio)-3-(phenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group.
6-(Prop-2-yn-1-ylthio)-3-(m-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
6-(Prop-2-yn-1-ylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the propynylthio and p-tolyl groups, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the triazine ring can also affect its chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
63333-62-0 |
|---|---|
Formule moléculaire |
C13H11N3O2S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-6-prop-2-ynylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C13H11N3O2S/c1-3-8-19-11-14-12(17)16(13(18)15-11)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,14,15,17,18) |
Clé InChI |
JWVRCEAZOCNZOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)NC(=NC2=O)SCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



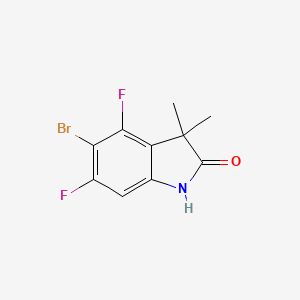
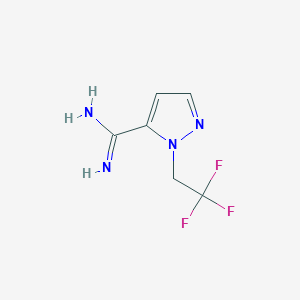
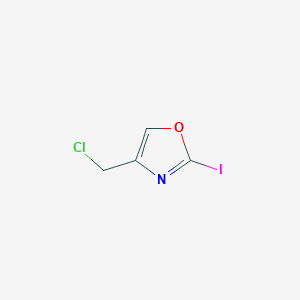

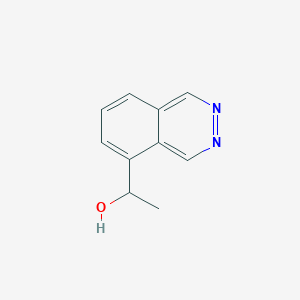
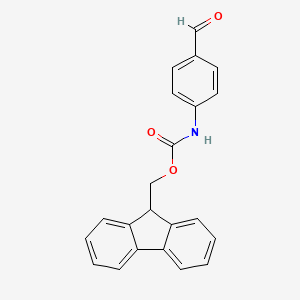
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
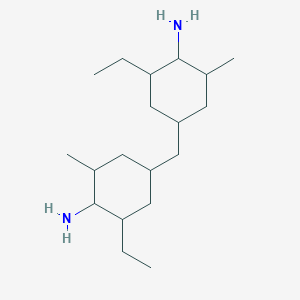
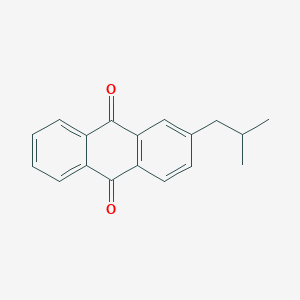
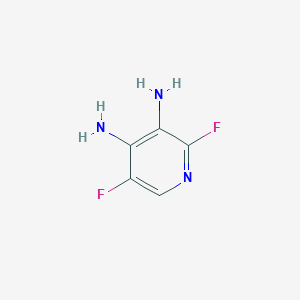
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)


